4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazole ring, a pyridine ring, and a naphthyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 1-naphthaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyridine and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-(4-pyridinyl)-1,2,4-triazole derivatives: These compounds share a similar core structure and have been studied for their neuroprotective and antimicrobial properties.
1,2,4-triazolo[1,5-a]pyridines: Known for their applications in medicinal chemistry and material science.
Uniqueness
4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and potential bioactivity. This structural feature differentiates it from other triazole and pyridine derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13N5S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[(E)-naphthalen-1-ylmethylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H13N5S/c24-18-22-21-17(14-8-10-19-11-9-14)23(18)20-12-15-6-3-5-13-4-1-2-7-16(13)15/h1-12H,(H,22,24)/b20-12+ |
InChI Key |
OPOJGDGSNDRCQM-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=NC=C4 |
Origin of Product |
United States |
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